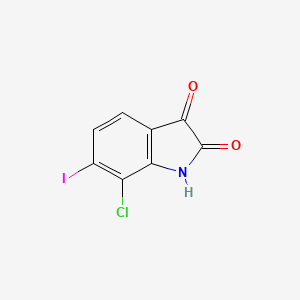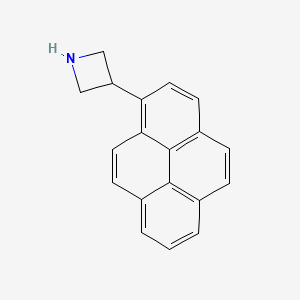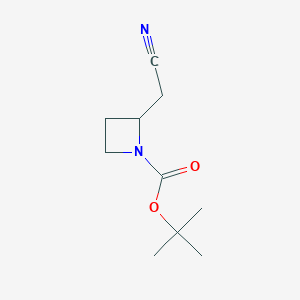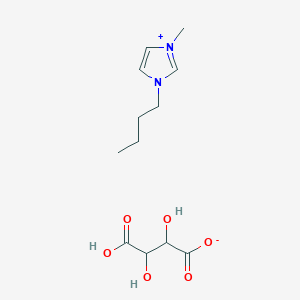
2-Methyl-5-(1-methyl-5-imidazolyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is a heterocyclic compound that features both an imidazole and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with fluorinating reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. The use of packed reactors containing commercial manganese dioxide for the oxidation of oxazolines to oxazoles is one such example .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(1-methyl-5-imidazolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Nickel catalysts are often employed in reduction reactions.
Substitution: Various halides and organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and imidazoles, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Methyl-5-(1-methyl-5-imidazolyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential pharmaceutical agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism by which 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(1-methyl-4-imidazolyl)oxazole
- 2-Methyl-5-(1-methyl-2-imidazolyl)oxazole
- 2-Methyl-5-(1-methyl-3-imidazolyl)oxazole
Uniqueness
2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an imidazole and an oxazole ring in the same molecule provides a versatile scaffold for the development of new compounds with diverse applications .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
2-methyl-5-(3-methylimidazol-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H9N3O/c1-6-10-4-8(12-6)7-3-9-5-11(7)2/h3-5H,1-2H3 |
Clave InChI |
FBMNGBWDCPHKBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(O1)C2=CN=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
![2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)
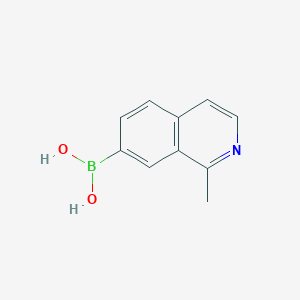
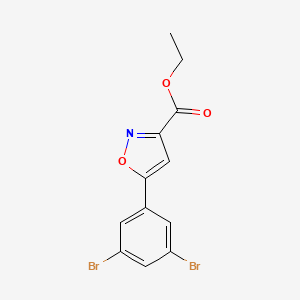
![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)


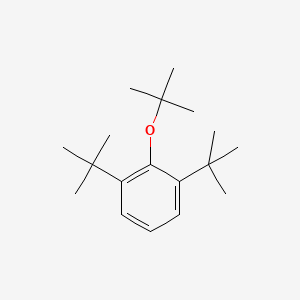
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

